Edatrexate

Übersicht

Beschreibung

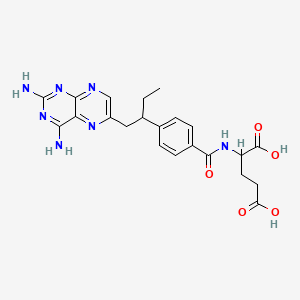

Edatrexat: ist eine synthetische Antifolat-Verbindung, die chemisch als 10-Ethyl-10-Deazaaminopterin bekannt ist. Es ist ein Analogon von Methotrexat, das entwickelt wurde, um Dihydrofolat-Reduktase zu hemmen, ein Enzym, das für die DNA-Synthese und Zellreplikation entscheidend ist. Edatrexat wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter nicht-kleinzelliger Lungenkrebs, Brustkrebs, Non-Hodgkin-Lymphom sowie Kopf- und Halskrebs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Edatrexat wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Alkylierung von 10-Deazaaminopterin mit Ethyliodid unter basischen Bedingungen. Dieser Reaktion folgen Reinigungsschritte, um das gewünschte Produkt zu isolieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von Edatrexat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Überwachungssystemen trägt dazu bei, die Konsistenz der Produktion aufrechtzuerhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Edatrexat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Edatrexat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Struktur von Edatrexat verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an bestimmten Stellen auf dem Edatrexat-Molekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion verschiedene reduzierte Formen von Edatrexat erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Edatrexate has been investigated in various clinical settings, particularly for its effectiveness against several malignancies:

- Non-Small Cell Lung Cancer : Clinical trials have demonstrated that this compound can achieve significant response rates in patients with non-small cell lung cancer. In combination with other chemotherapeutic agents, it has shown enhanced efficacy compared to traditional therapies like methotrexate .

- Breast Cancer : A combination therapy involving this compound and taxanes has been proposed for treating breast cancer. The synergistic effects observed in preclinical models suggest that this combination may improve therapeutic outcomes .

- Head and Neck Cancer : In randomized trials comparing this compound to methotrexate for squamous cell carcinoma of the head and neck, this compound exhibited comparable efficacy but with a higher incidence of certain side effects such as stomatitis and skin toxicity .

- Small Cell Lung Cancer : Phase II trials have indicated that this compound can be effective against small cell lung cancer, although further studies are needed to establish its role in standard treatment protocols .

Preclinical Studies

Preclinical studies have provided valuable insights into the therapeutic potential of this compound:

- Synergistic Effects : Research has shown that this compound can enhance the effectiveness of other antineoplastic agents when used in combination therapies. For instance, studies indicated improved survival rates in murine models when this compound was administered alongside leucovorin and other chemotherapeutics .

- Resistance to Methotrexate : this compound has demonstrated superior efficacy against methotrexate-resistant tumors in animal models. This property makes it a promising candidate for treating patients who have developed resistance to standard antifolate therapies .

Pharmacokinetics and Toxicity

This compound is metabolized primarily in the liver and excreted via bile. Its pharmacokinetic profile shows that it enters tumor cells more effectively than methotrexate, leading to higher intracellular concentrations. However, dose-limiting toxicity primarily manifests as mucositis, with additional side effects including myelosuppression and gastrointestinal disturbances .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Case Study on Non-Small Cell Lung Cancer : A patient treated with a combination of this compound and cisplatin showed a marked reduction in tumor size after several cycles of therapy. The treatment was well-tolerated with manageable side effects.

- Combination Therapy for Breast Cancer : In a cohort study involving breast cancer patients receiving this compound combined with taxanes, a significant proportion achieved partial responses, suggesting that this regimen may enhance treatment outcomes compared to monotherapy.

Wirkmechanismus

Edatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of thymidylate, purines, and certain amino acids, ultimately disrupting DNA synthesis and cell replication. The molecular targets and pathways involved include the folate pathway and related metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Edatrexat wird mit anderen Antifolat-Verbindungen wie Methotrexat, Pralatrexat und Pemetrexed verglichen:

Pralatrexat: Pralatrexat ist ein weiteres Antifolat mit höherer Potenz, aber ähnlichen Nebenwirkungen wie Edatrexat.

Ähnliche Verbindungen:

- Methotrexat

- Pralatrexat

- Pemetrexed

- Raltitrexed

Die Einzigartigkeit von Edatrexat liegt in seiner selektiven zellulären Aufnahme und der umfangreichen Bildung intrazellulärer Polyglutamat-Metabolite, die zu seiner Antitumoraktivität beitragen .

Wenn Sie weitere Fragen haben oder nähere Angaben benötigen, zögern Sie bitte nicht, uns zu fragen!

Biologische Aktivität

Edatrexate, also known as 10-ethyl-10-deazaaminopterin (EDX), is a potent antifolate compound that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids. By inhibiting DHFR, this compound disrupts the folate metabolism necessary for DNA synthesis and repair, leading to impaired cell proliferation, particularly in rapidly dividing cancer cells. This mechanism is similar to that of methotrexate (MTX), but this compound has shown enhanced efficacy against MTX-resistant tumors due to its structural modifications that allow better binding to the target enzyme.

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, particularly for squamous cell carcinoma (SCC) and other malignancies. A randomized phase III trial compared this compound with methotrexate in patients with metastatic or recurrent SCC. The study involved 273 patients and revealed that while both drugs had moderate activity, this compound exhibited a slightly higher overall response rate (21% vs. 16% for MTX) and a comparable median survival duration of six months for both treatments . However, this compound was associated with more pronounced side effects such as stomatitis and skin toxicity, raising concerns about its routine use in clinical settings .

Case Studies

- Efficacy Against Methotrexate-Resistant Tumors : In preclinical studies using murine models, this compound demonstrated superior efficacy compared to methotrexate against various tumor types, including mammary adenocarcinoma and fibrosarcoma. The use of a high-dose regimen combined with low-dose leucovorin rescue significantly improved survival rates in tumor-bearing mice . Long-term survivors were observed with specific tumor models, indicating the potential for this compound in treating advanced metastatic diseases.

- Phase II Study in Metastatic Disease : A multicenter phase II study assessed weekly administration of this compound in patients with metastatic disease. The results indicated acceptable toxicity levels and promising activity, suggesting that this compound could be a viable option for patients who have not responded to traditional therapies .

Comparative Efficacy Table

| Study Type | Drug Comparison | Response Rate | Median Survival | Notable Side Effects |

|---|---|---|---|---|

| Phase III Trial | This compound vs MTX | 21% vs 16% | 6 months | Stomatitis, skin toxicity |

| Preclinical Models | This compound vs MTX | Higher for EDX | Improved survival | N/A |

| Phase II Trial | Weekly this compound | Promising | N/A | Acceptable toxicity |

Eigenschaften

CAS-Nummer |

80576-83-6 |

|---|---|

Molekularformel |

C22H25N7O5 |

Molekulargewicht |

467.5 g/mol |

IUPAC-Name |

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1 |

InChI-Schlüssel |

FSIRXIHZBIXHKT-MHTVFEQDSA-N |

SMILES |

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomerische SMILES |

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

10-EDAM 10-ethyl-10-deaza-aminopterin 10-ethyl-10-deazaaminopterin edatrexate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.